4-bromophenyl 3-methyl-2-butenoate
Overview
Description
Synthesis Analysis
The synthesis of 4-bromophenyl 3-methyl-2-butenoate and its derivatives involves multiple steps, including bromination, esterification, and cyclization reactions. These processes are pivotal for creating bromophenol derivatives with specific inhibitory activities and physical properties. The first synthesis of natural bromophenols related to 4-bromophenyl 3-methyl-2-butenoate has been documented, showcasing methods to obtain these compounds through direct synthesis routes (Bayrak et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-bromophenyl 3-methyl-2-butenoate derivatives has been characterized using various spectroscopic techniques and structural analysis methods. X-ray diffraction, NMR, and IR spectroscopy have played crucial roles in elucidating the molecular geometries and confirming the presence of specific functional groups (Demircioğlu et al., 2019).
Chemical Reactions and Properties
4-Bromophenyl 3-methyl-2-butenoate undergoes various chemical reactions, including CuCN-mediated cascade cyclization, leading to the formation of complex naphthalene amino esters and other aromatic compounds. These reactions are essential for synthesizing complex structures with potential biological activities (Reddy et al., 2013).
Physical Properties Analysis
The physical properties of 4-bromophenyl 3-methyl-2-butenoate derivatives, such as solubility, melting points, and crystal structures, have been determined to understand their behavior in different environmental conditions and their suitability for various applications. These properties are crucial for the compound's handling and application in synthesis and biological studies (Takjoo et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biomolecules, of 4-bromophenyl 3-methyl-2-butenoate derivatives, have been extensively studied. These investigations help in understanding the compound's potential as a precursor for synthesizing pharmacologically active molecules and its role in enzyme inhibition and radical scavenging activities (Khalaji et al., 2017).
Future Directions
properties
IUPAC Name |
(4-bromophenyl) 3-methylbut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXILXISZRPFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-but-2-enoic acid 4-bromo-phenyl ester |
Synthesis routes and methods I
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Synthesis routes and methods II
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